molecular formula C12H8BrClFNO2S B10973183 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Cat. No.: B10973183
M. Wt: 364.62 g/mol
InChI Key: XSBXSZQWPRLJJH-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzenesulfonamide structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide can be achieved through an amidation reaction. This involves the reaction of 4-bromobenzenesulfonyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of sulfinic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antitumor effects. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8BrClFNO2S

Molecular Weight

364.62 g/mol

IUPAC Name

4-bromo-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-12(15)11(14)7-9/h1-7,16H

InChI Key

XSBXSZQWPRLJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Br

Origin of Product

United States

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